[(5E)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-{5-[(4-HYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a phenyl group, and an acetic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-HYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form the intermediate Schiff base. This intermediate then undergoes cyclization with chloroacetic acid under acidic conditions to yield the final product. The reaction is usually carried out in an ethanol solvent with a catalytic amount of hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-HYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-{5-[(4-HYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{5-[(4-HYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also suggests it could modulate oxidative stress pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-{5-[(4-HYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of acetic acid.
2-{5-[(4-HYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}PROPIONIC ACID: Similar structure
Properties
Molecular Formula |
C12H9NO4S2 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H9NO4S2/c14-8-3-1-7(2-4-8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5+ |
InChI Key |
NDACOWBVQLGBIP-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)O |
Origin of Product |
United States |
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